molecular formula C28H29N3O4 B11630168 5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630168
M. Wt: 471.5 g/mol
InChI Key: PIHKPOCSOSCORY-SHHOIMCASA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Modifications: Introduction of the dimethylamino, ethoxy, and hydroxy groups through various organic reactions such as alkylation, acylation, and hydroxylation.

    Final Assembly: Coupling of the pyrrolidinone core with the substituted benzoyl and pyridinylmethyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Modulation of signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

  • Structural Features : The presence of the pyridinylmethyl group and the specific substitution pattern on the benzoyl moiety make it unique.
  • Biological Activity : Potential differences in biological activity due to structural variations.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O4/c1-5-35-22-12-13-23(18(2)15-22)26(32)24-25(20-8-10-21(11-9-20)30(3)4)31(28(34)27(24)33)17-19-7-6-14-29-16-19/h6-16,25,32H,5,17H2,1-4H3/b26-24+

InChI Key

PIHKPOCSOSCORY-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)O)C

Origin of Product

United States

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